REACTION_CXSMILES
|
[C:1]1([CH:7]([CH3:12])[C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:13]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:13][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([CH3:12])[C:8]([O:10][CH3:11])=[O:9]
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Name
|
|
Quantity
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10.39 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C(C(=O)OC)C
|
Name
|
|
Quantity
|
14.22 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0.547 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
the mixture filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give the indicated product
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)OC)(C)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |